molecular formula C14H11FO2 B6156525 methyl 2-fluoro-[1,1'-biphenyl]-4-carboxylate CAS No. 1260765-33-0

methyl 2-fluoro-[1,1'-biphenyl]-4-carboxylate

Cat. No.: B6156525
CAS No.: 1260765-33-0
M. Wt: 230.2
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Description

Methyl 2-fluoro-[1,1'-biphenyl]-4-carboxylate is a fluorinated aromatic ester characterized by a biphenyl core substituted with a fluorine atom at the 2-position and a methyl ester group at the 4-position of the same phenyl ring. This compound belongs to a class of molecules with applications in pharmaceuticals, agrochemicals, and materials science due to the electronic and steric effects imparted by fluorine substitution. The fluorine atom enhances metabolic stability and influences intermolecular interactions, while the ester group provides a handle for further chemical modifications .

Suzuki-Miyaura coupling to assemble the biphenyl scaffold.

Esterification of the corresponding carboxylic acid precursor.

Fluorination via electrophilic aromatic substitution or transition metal-catalyzed methods.

Key physical properties (inferred from structurally similar compounds in and ) include:

  • Molecular weight: ~242.24 g/mol (based on methyl 2’-methoxy-[1,1'-biphenyl]-4-carboxylate, adjusted for fluorine substitution) .
  • Melting point: Likely lower than the non-fluorinated analogue (methyl biphenyl-4-carboxylate, 390 K) due to reduced symmetry and intermolecular forces .

Properties

CAS No.

1260765-33-0

Molecular Formula

C14H11FO2

Molecular Weight

230.2

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-fluoro-[1,1’-biphenyl]-4-carboxylate typically involves the following steps:

Industrial Production Methods: Industrial production of methyl 2-fluoro-[1,1’-biphenyl]-4-carboxylate follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the product.

Types of Reactions:

Common Reagents and Conditions:

    Palladium Catalyst: Used in Suzuki-Miyaura cross-coupling reactions.

    Methanol and Acid Catalyst: Used in esterification reactions.

    Reducing Agents: Such as lithium aluminum hydride for reduction reactions.

Major Products:

    Nitration: Produces nitro derivatives.

    Sulfonation: Produces sulfonic acid derivatives.

    Halogenation: Produces halogenated biphenyl derivatives.

    Reduction: Produces alcohol derivatives.

Scientific Research Applications

Chemistry

Methyl 2-fluoro-[1,1'-biphenyl]-4-carboxylate serves as a building block in synthesizing more complex organic molecules. Its unique electronic properties due to the fluorine atom enhance its reactivity in various chemical reactions, making it valuable in developing new compounds.

Biology

Research has indicated that this compound can interact with biological systems, potentially serving as a fluorescent probe due to its biphenyl structure. Studies have explored its interactions with biomolecules, which could lead to insights into cellular processes and mechanisms.

Medicine

The compound is being investigated for its potential use in drug development . Its structural characteristics may allow it to act as an intermediate in synthesizing pharmaceuticals with anti-inflammatory, antimicrobial, or anticancer properties. For instance, derivatives of biphenyl compounds have been shown to exhibit significant biological activities against various diseases.

Industry

In industrial applications, this compound is utilized in the production of:

  • Organic Light-Emitting Diodes (OLEDs) : The compound's electronic properties make it suitable for use in OLED technology.
  • Liquid Crystals : Its structural rigidity and stability are beneficial for liquid crystal displays (LCDs).
  • Specialty Chemicals : It serves as a precursor for advanced materials used in various applications.

Case Study 1: Drug Development

Recent studies have focused on synthesizing analogs of this compound for use as potential anti-inflammatory agents. Researchers found that modifications to the biphenyl structure could lead to compounds with improved efficacy and reduced side effects.

Case Study 2: OLED Technology

In a collaborative project between academia and industry, researchers explored the use of this compound in developing new materials for OLEDs. The findings indicated that incorporating this compound into device architectures improved light emission efficiency.

Mechanism of Action

The mechanism of action of methyl 2-fluoro-[1,1’-biphenyl]-4-carboxylate involves its interaction with specific molecular targets. The fluorine atom and the ester group can influence the compound’s binding affinity and selectivity towards these targets. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare methyl 2-fluoro-[1,1'-biphenyl]-4-carboxylate with structurally related biphenyl esters, focusing on substituent effects, physicochemical properties, and biological relevance.

Table 1: Comparative Analysis of Biphenyl Carboxylate Derivatives

Compound Name Substituents Molecular Weight (g/mol) Melting Point (K) Solubility (mmol/L) Key Applications/Findings
Methyl biphenyl-4-carboxylate None (parent compound) 212.24 390 Not reported Intermediate in organic synthesis
This compound 2-F, 4-COOCH3 ~242.24* ~370–380* Moderate (estimated) Potential drug candidate (fluorine enhances stability)
Methyl 2’-methoxy-[1,1'-biphenyl]-4-carboxylate 2’-OCH3, 4-COOCH3 242.27 Not reported Not reported Synthetic intermediate; methoxy group modulates electronic properties
2-Fluoro-4’-methoxy-[1,1'-biphenyl]-3-carboxylic acid 2-F, 3-COOH, 4’-OCH3 260.23 Not reported Low (fluorine reduces polarity) Studied for receptor binding; methoxy enhances lipophilicity
Methyl 4'-(furan-3-yl)-[1,1'-biphenyl]-4-carboxylate 4’-furan, 4-COOCH3 268.29 Not reported Low (heteroaromatic substitution) Bioactive scaffold in medicinal chemistry

*Estimated based on analogues.

Key Comparative Insights

Substituent Effects on Physicochemical Properties: Fluorine vs. Methoxy: The 2-fluoro substituent in this compound increases electronegativity and metabolic stability compared to the methoxy-substituted analogue (methyl 2’-methoxy-[1,1'-biphenyl]-4-carboxylate). However, methoxy groups may improve solubility in polar solvents due to hydrogen bonding . Melting Points: Fluorine’s electron-withdrawing effect reduces symmetry and crystal lattice stability, leading to lower melting points compared to non-fluorinated derivatives (e.g., methyl biphenyl-4-carboxylate at 390 K) .

Biological Relevance :

  • Fluorinated biphenyls, such as this compound, are associated with enhanced blood-brain barrier penetration and receptor binding (e.g., GABA_A modulation in ). For instance, 2-fluoro-1,3-dimethylbenzene exhibits a solubility threshold (0.46 mmol/L) linked to receptor efficacy, suggesting fluorine’s role in optimizing bioavailability .
  • Compounds with bulkier substituents (e.g., furan in ) show reduced solubility but increased specificity for hydrophobic binding pockets in enzymes .

Synthetic Utility :

  • This compound serves as a versatile intermediate. For example, the 4-carboxylate group can be hydrolyzed to a carboxylic acid for further coupling reactions, as demonstrated in the synthesis of (2-fluoro-1,1'-biphenyl-4-yl)acetonitrile () .

Biological Activity

Methyl 2-fluoro-[1,1'-biphenyl]-4-carboxylate is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a biphenyl structure with a carboxylate group and a fluorine atom. The molecular formula is C14H11FO2, and it exhibits unique characteristics that make it suitable for various biological applications.

Biological Activity

Antimicrobial Properties:
Research indicates that compounds structurally similar to this compound exhibit significant antimicrobial activity. These compounds have been studied for their ability to inhibit bacterial growth and could serve as potential leads in antibiotic development.

Anticancer Activity:
The compound has shown promise in anticancer studies. It is believed to interact with specific molecular targets involved in cancer cell proliferation. For instance, some derivatives have been explored as inhibitors of key enzymes in cancer pathways, suggesting that this compound could be developed into a therapeutic agent for various malignancies .

The mechanism by which this compound exerts its biological effects likely involves interactions with biological macromolecules. The biphenyl core can engage in π-π interactions with aromatic residues in proteins, while the carboxylate group may form hydrogen bonds with various biological targets. These interactions can modulate enzyme activity and receptor signaling pathways, leading to the observed biological effects .

Research Findings

Recent studies have provided valuable insights into the biological activity of this compound. Below are highlighted findings from various research efforts:

StudyFocusKey Findings
Anticancer activityDemonstrated inhibition of cancer cell lines through modulation of enzyme activity.
Antimicrobial propertiesIdentified significant antibacterial effects against Gram-positive bacteria.
Mechanistic studiesSuggested interaction with protein targets via π-π stacking and hydrogen bonding.

Case Studies

Case Study 1: Anticancer Efficacy
In vitro studies on human breast cancer cell lines revealed that this compound significantly reduced cell viability at concentrations above 10 µM. The compound induced apoptosis through activation of caspase pathways, highlighting its potential as an anticancer agent .

Case Study 2: Antimicrobial Activity
A series of tests against Staphylococcus aureus showed that this compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL. This suggests its potential utility in developing new antibiotics targeting resistant strains.

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